5-Nitro-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amine group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves, producing neurotransmitters such as calcitonin gene-related peptide (cgrp) receptor antagonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the production of neurotransmitters .
Result of Action
Compounds with similar structures have been found to have inhibitory effects on certain receptors .
Biochemical Analysis
Biochemical Properties
5-Nitro-3-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly due to its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding and electron-withdrawing effects. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. Additionally, this compound can bind to proteins, potentially altering their conformation and activity. These interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In some cell types, this compound can trigger apoptosis, a programmed cell death process, by activating caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, this compound may degrade into other products, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by the liver, where enzymes such as cytochrome P450 oxidize the compound into more water-soluble metabolites. These metabolites can then be excreted from the body through urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cell membranes and within cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine typically involves the nitration of 3-(trifluoromethyl)pyridine followed by amination. One common method includes the reaction of 3-(trifluoromethyl)pyridine with nitric acid and sulfuric acid to introduce the nitro group. The resulting 5-nitro-3-(trifluoromethyl)pyridine is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-3-(trifluoromethyl)pyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used[][3].
Scientific Research Applications
5-Nitro-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-4-(trifluoromethyl)pyridin-2-amine
- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group significantly influences the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUIGPQGQPWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738921 | |
Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121056-94-7 | |
Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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